![molecular formula C17H15FN2OS B5842941 (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone](/img/structure/B5842941.png)
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and is substituted with amino, methyl, and fluorophenyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the synthesis may start with the preparation of a thieno[2,3-b]pyridine intermediate, which is then subjected to further reactions to introduce the amino, methyl, and fluorophenyl substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
Chemistry
In chemistry, (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
In biological and medical research, this compound has shown potential as an antitubulin agent, affecting cell cycle progression and exhibiting cytotoxic effects against certain cancer cell lines. It is also studied for its potential to inhibit specific enzymes and proteins involved in disease pathways .
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as electronic or photonic applications. Its unique chemical structure can be exploited to create materials with desirable characteristics.
作用機序
The mechanism of action of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes and proteins. For instance, it may inhibit Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 protein. These interactions can lead to the disruption of cellular processes and induce cytotoxic effects .
類似化合物との比較
Similar Compounds
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,4-dichlorophenyl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(3-chlorophenyl)methanone
- (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(2-thienyl)methanone
Uniqueness
What sets (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone apart from similar compounds is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMKVXVTLBCOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B5842858.png)
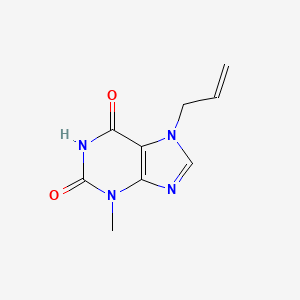
![N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842861.png)
![1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B5842867.png)
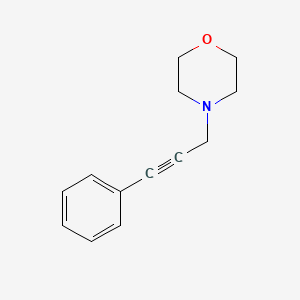
![2-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5842885.png)
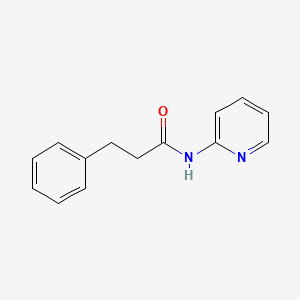
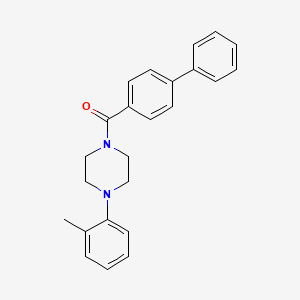
![N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842896.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5842900.png)
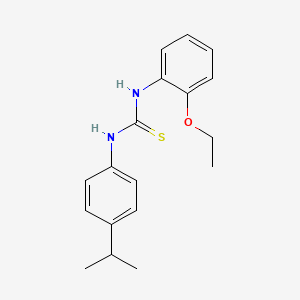
![3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5842907.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)
![5-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5842946.png)
